molecular formula C11H14ClN3OS B1384467 2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride CAS No. 1033851-21-6

2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride

Cat. No.: B1384467
CAS No.: 1033851-21-6
M. Wt: 271.77 g/mol
InChI Key: CCEJUVBYWKDDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Mechanism of Action

The mechanism of action of 2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride include other quinazolinone derivatives such as:

The uniqueness of this compound lies in its specific thioether linkage, which can confer distinct biological activities compared to other quinazolinone derivatives .

Properties

IUPAC Name

2-(2-aminoethylsulfanylmethyl)-3H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS.ClH/c12-5-6-16-7-10-13-9-4-2-1-3-8(9)11(15)14-10;/h1-4H,5-7,12H2,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEJUVBYWKDDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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